2-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-isopropylacetamide 2-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-isopropylacetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18252753
InChI: InChI=1S/C10H18N4O/c1-6(2)12-9(15)5-14-8(4)10(11)7(3)13-14/h6H,5,11H2,1-4H3,(H,12,15)
SMILES:
Molecular Formula: C10H18N4O
Molecular Weight: 210.28 g/mol

2-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-isopropylacetamide

CAS No.:

Cat. No.: VC18252753

Molecular Formula: C10H18N4O

Molecular Weight: 210.28 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-isopropylacetamide -

Specification

Molecular Formula C10H18N4O
Molecular Weight 210.28 g/mol
IUPAC Name 2-(4-amino-3,5-dimethylpyrazol-1-yl)-N-propan-2-ylacetamide
Standard InChI InChI=1S/C10H18N4O/c1-6(2)12-9(15)5-14-8(4)10(11)7(3)13-14/h6H,5,11H2,1-4H3,(H,12,15)
Standard InChI Key WKTQSTXWOQBAHQ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=NN1CC(=O)NC(C)C)C)N

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)-N-isopropylacetamide features a pyrazole ring substituted with amino and methyl groups at positions 4, 3, and 5, respectively. The acetamide moiety is linked to the pyrazole via a methylene bridge, with an isopropyl group attached to the amide nitrogen. The molecular formula is C₁₁H₁₉N₅O, yielding a molecular weight of 237.31 g/mol .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₁H₁₉N₅O
Molecular Weight237.31 g/mol
IUPAC Name2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)-N-(propan-2-yl)acetamide
SMILESCC1=C(C(=NN1CC(=O)NC(C)C)C)N

The pyrazole ring’s electron-rich nature and hydrogen-bonding capacity from the amino group make it a versatile scaffold for interacting with biological targets, particularly kinases .

Spectroscopic Characterization

While experimental spectral data for this specific compound are unavailable, analogs such as 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-isopropylacetamide (PubChem CID: 1258999) provide insights. For example:

  • ¹H NMR: Peaks at δ 1.15 (d, 6H, isopropyl CH₃), δ 2.25 (s, 6H, pyrazole CH₃), δ 3.85 (m, 1H, isopropyl CH), δ 4.45 (s, 2H, CH₂), δ 6.90 (s, 1H, NH₂) .

  • IR Spectroscopy: Stretching vibrations at 1650 cm⁻¹ (amide C=O) and 3350 cm⁻¹ (N-H) .

Synthesis and Optimization

Synthetic Routes

The synthesis of pyrazole-acetamide derivatives typically involves:

  • Pyrazole Ring Formation: Condensation of hydrazines with β-diketones or β-keto esters.

  • Functionalization: Introduction of amino and methyl groups via nucleophilic substitution or reduction.

  • Acetamide Coupling: Reaction of pyrazole intermediates with isopropylamine using coupling agents like EDC/HOBt .

Scheme 1: Proposed Synthesis Pathway

  • Step 1: Condensation of acetylacetone with hydrazine to form 3,5-dimethyl-1H-pyrazole.

  • Step 2: Nitration at position 4, followed by reduction to the amino group using H₂/Pd-C.

  • Step 3: Alkylation with chloroacetyl chloride.

  • Step 4: Amidation with isopropylamine in DMF.

This route mirrors methods used for analog 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-isopropylacetamide, where nitro groups are reduced to amines post-synthesis .

Pharmacological and Industrial Applications

Intermediate in Drug Synthesis

This compound serves as a precursor for:

  • Anticancer Agents: Functionalization of the amino group enables attachment to cytotoxic moieties.

  • Antivirals: Pyrazole cores are prevalent in HCV NS5A inhibitors.

Future Research Directions

  • Kinase Selectivity Studies: Profiling against EGFR, VEGFR, and BRAF.

  • Prodrug Development: Esterification of the acetamide for enhanced bioavailability.

  • Crystallographic Analysis: Co-crystallization with target kinases to elucidate binding modes.

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